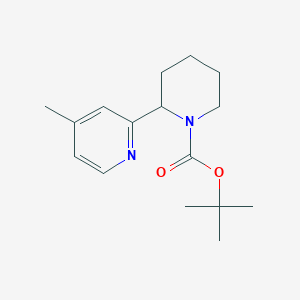
tert-Butyl 2-(4-methylpyridin-2-yl)piperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 2-(4-methylpyridin-2-yl)piperidine-1-carboxylate is an organic compound that belongs to the class of piperidinecarboxylates. This compound is characterized by the presence of a piperidine ring, a tert-butyl group, and a pyridine moiety. It is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(4-methylpyridin-2-yl)piperidine-1-carboxylate typically involves the reaction of 4-methylpyridine with piperidine-1-carboxylate under specific conditions. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl group. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process often includes steps such as purification through recrystallization or chromatography to ensure the high purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
tert-Butyl 2-(4-methylpyridin-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce fully saturated piperidine derivatives.
科学研究应用
tert-Butyl 2-(4-methylpyridin-2-yl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of tert-Butyl 2-(4-methylpyridin-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system in which the compound is used.
相似化合物的比较
Similar Compounds
tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate: Used as a semi-flexible linker in PROTAC development.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Serves as a building block in the synthesis of novel organic compounds.
Uniqueness
tert-Butyl 2-(4-methylpyridin-2-yl)piperidine-1-carboxylate is unique due to its specific structural features, which allow it to participate in a variety of chemical reactions and serve as a versatile intermediate in the synthesis of diverse compounds. Its combination of a piperidine ring and a pyridine moiety provides distinct reactivity compared to other similar compounds.
属性
分子式 |
C16H24N2O2 |
|---|---|
分子量 |
276.37 g/mol |
IUPAC 名称 |
tert-butyl 2-(4-methylpyridin-2-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H24N2O2/c1-12-8-9-17-13(11-12)14-7-5-6-10-18(14)15(19)20-16(2,3)4/h8-9,11,14H,5-7,10H2,1-4H3 |
InChI 键 |
CVWXLPAUAYWWOM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC=C1)C2CCCCN2C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


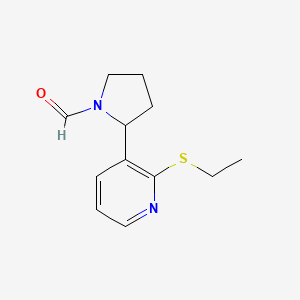
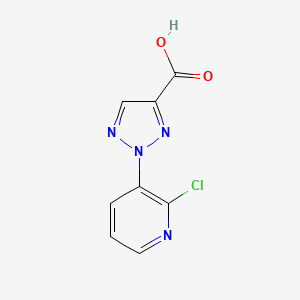
![2-(3-ethoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B15058340.png)
![(3AR,6AR)-1-Methyl-5-ethoxycarbonylhexahydropyrrolo[3,4-B]pyrrole](/img/structure/B15058352.png)
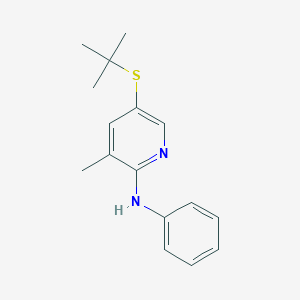
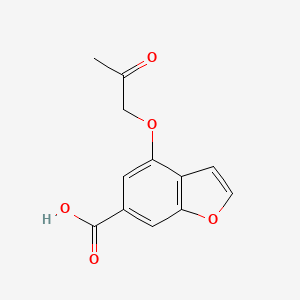
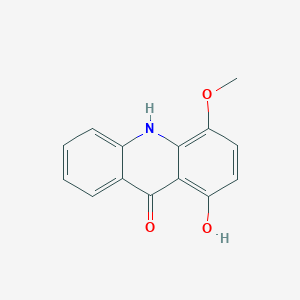

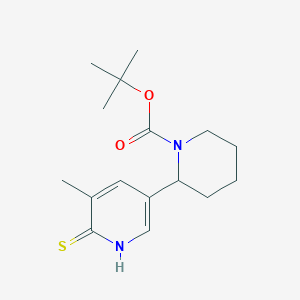
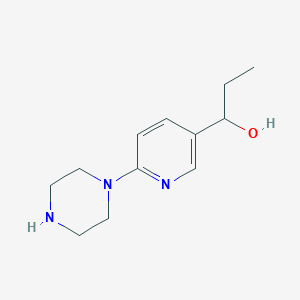
![6-Chloro-2-(4-chlorophenyl)oxazolo[5,4-b]pyridine](/img/structure/B15058406.png)
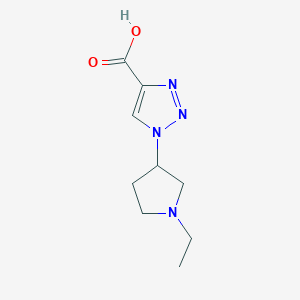
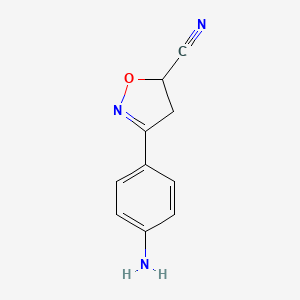
![3-Benzyl-6-isopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B15058427.png)
